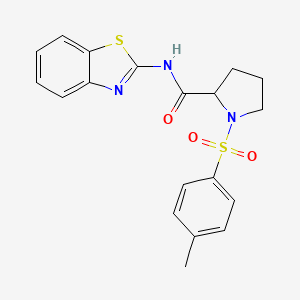
N-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds that include benzothiazole and sulfonyl moieties. These types of compounds are often studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties, as well as their use in green chemistry due to their interesting chemical structures and reactivity.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the condensation of appropriate precursors. For instance, the synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides can be achieved by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a green synthesis approach due to the use of water as a solvent . Similarly, the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides involves the reaction of aminopyridines with an imidazolide precursor . These methods highlight the versatility of benzothiazole derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often confirmed using spectroscopic techniques such as 1H-NMR and X-ray diffraction analysis. The structure-activity relationship studies reveal that the spatial arrangement of the benzothiazole and other moieties, such as pyridine, can significantly influence the biological activity of these compounds . The molecular conformation is crucial for understanding the pharmacological properties of these molecules.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including condensation with amines to form sulphonamide derivatives . The reactivity of these compounds can be influenced by the presence of substituents, which can either facilitate or hinder reactions such as acylation . The chemical behavior of these compounds is essential for designing molecules with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, partition coefficients, and stability, are important for their pharmacokinetic profiles. For example, the lipophilic nature of certain benzamide derivatives can affect their ability to penetrate biological membranes, which is crucial for their distribution in the body and their potential as pharmaceutical agents . The antimicrobial and anticancer activities of these compounds are often evaluated in vitro, providing insights into their potential therapeutic applications .
Relevant Case Studies
Several studies have demonstrated the biological activities of benzothiazole derivatives. For instance, some derivatives have shown significant antibacterial, antifungal, and antimycobacterial activities against various microbial strains . Additionally, certain compounds have exhibited analgesic and anti-inflammatory properties, with some exceeding the effectiveness of known drugs . The anticancer activity of these molecules has also been evaluated, with some compounds showing promising results against breast cancer cells . These case studies underscore the therapeutic potential of benzothiazole derivatives in treating various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Diuretic Activity : A study by Yar & Ansari (2009) synthesized a series of compounds including N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide and evaluated their in vivo diuretic activity. One compound in this series demonstrated promising results (Yar & Ansari, 2009).
Antimicrobial and Other Activities : Patel et al. (2009) conducted a study where they synthesized various substituted benzothiazoles with sulphonamido quinazolinyl imidazole and evaluated them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
Structure-Activity Relationship : Ukrainets et al. (2019) explored the synthesis and structure-activity relationship of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Their study included quantum and chemical calculations and pharmacological screening, indicating analgesic and anti-inflammatory properties for the synthesized substances (Ukrainets et al., 2019).
Antibacterial and Antifungal Properties : A study by Incerti et al. (2017) synthesized N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides and evaluated their antimicrobial activities, showing potent results against various bacterial and fungal species (Incerti et al., 2017).
Anticancer Evaluation : Senthilkumar et al. (2021) synthesized N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide and assessed its antibacterial, antifungal, and anticancer activities, particularly against breast cancer cells (Senthilkumar et al., 2021).
Anticonvulsant Activity : Khokra et al. (2019) reported the synthesis of benzothiazole coupled sulfonamide derivatives and evaluated their anticonvulsant potential, revealing that some synthesized compounds demonstrated significant activity in this regard (Khokra et al., 2019).
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-8-10-14(11-9-13)27(24,25)22-12-4-6-16(22)18(23)21-19-20-15-5-2-3-7-17(15)26-19/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTHKFKUXFFOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-3-(pyridin-3-yloxy)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3013825.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B3013826.png)
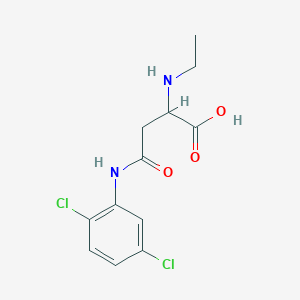

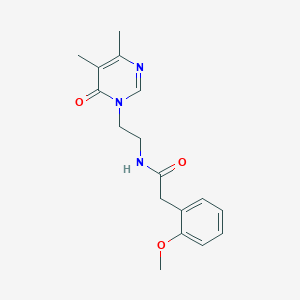
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)
![2-[[1-(2-Phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B3013835.png)
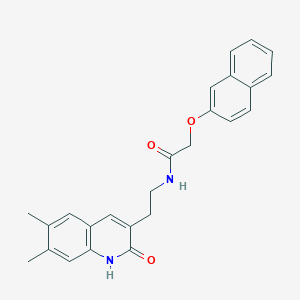
![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide](/img/structure/B3013839.png)
![1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3013840.png)
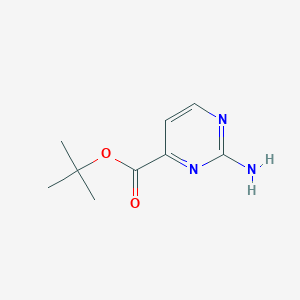
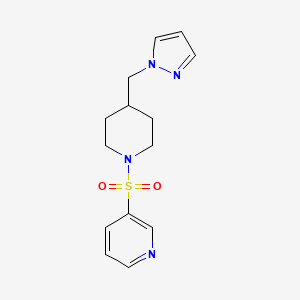
![6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione](/img/structure/B3013843.png)